molecular formula C22H47N2O5P B3088592 C17 lysosphingomyelin CAS No. 118540-32-2

C17 lysosphingomyelin

Cat. No.: B3088592
CAS No.: 118540-32-2
M. Wt: 450.6 g/mol
InChI Key: AAERQLSYRRXFMA-FYBNUODKSA-N
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Description

C17 lysosphingomyelin, also known as sphingosylphosphorylcholine, is a major phosphosphingolipid found in mammalian cell membranes, especially in the membranes of the myelin sheath . It has been identified in normal blood plasma, ascites, and various tissues . It plays a significant role in Niemann-Pick disease (types A and B), multiple sclerosis, neonatal respiratory distress syndrome, and abetalipoproteinemia .


Molecular Structure Analysis

This compound has a molecular formula of C22H47N2O5P . Its exact mass is calculated to be 450.322261 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

This compound is a bioactive lipid found in mammalian cell membranes, especially in the membranes of the myelin sheath . It is an important amphiphilic component when plasma lipoprotein pools expand in response to large lipid loads or metabolic abnormalities .

Mechanism of Action

Target of Action

C17 Lysosphingomyelin, also known as sphingosylphosphorylcholine, is a major and important phosphosphingolipid found in mammalian cell membranes . It specifically binds to OGR1, a G protein-coupled receptor . This interaction activates p42/44 mitogen-activated protein kinases (MAPKs) and inhibits cell proliferation .

Mode of Action

The specific binding of this compound to OGR1 leads to the activation of p42/44 MAPKs . This activation results in the inhibition of cell proliferation . Additionally, lysosphingomyelin has been found to activate various protein kinase cascades known to reduce inflammation .

Biochemical Pathways

This compound plays a significant role in several biochemical pathways. It is involved in the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals . These pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs .

Pharmacokinetics

Lysosphingolipids, including this compound, have been shown to be excellent biomarkers of sphingolipidosis in several enzyme-deficient lysosomal storage disorders . They appear to be elevated in the plasma of patients with certain disorders, indicating that they can be measured accurately, precisely, and reproducibly in the plasma .

Result of Action

The interaction of this compound with its targets leads to several molecular and cellular effects. It activates p42/44 MAPKs, inhibits cell proliferation, and activates various protein kinase cascades known to reduce inflammation . These actions can have significant effects on cellular function and health.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its levels can be affected by metabolic abnormalities . Additionally, it has been found in various tissues, indicating that its action can vary depending on the specific cellular environment .

Biochemical Analysis

Biochemical Properties

C17 Lysosphingomyelin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to induce intracellular calcium release . The nature of these interactions is complex and involves a variety of signaling pathways.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it acts as an intracellular and extracellular signaling molecule in numerous biological processes such as vasoconstriction, vasodilation, angiogenesis, stress fiber formation, cytoskeletal rearrangements, proliferation, differentiation, migration, wound healing, and stimulation of DNA synthesis .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has low-binding affinity to some of the same receptors, such as S1P receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been shown to be stable and can be measured accurately, precisely, and reproducibly in plasma

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, it is similar in structure to sphingosine-1-phosphate (S1P) and lysophosphatidylcholine (LPC) . The specific metabolic pathways involving this compound are still being explored.

Properties

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxyheptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H47N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)21(23)20-29-30(26,27)28-19-18-24(2,3)4/h16-17,21-22,25H,5-15,18-20,23H2,1-4H3/b17-16+/t21-,22+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAERQLSYRRXFMA-FYBNUODKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47N2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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